molecular formula C6H7NO4 B079968 Ethyl 3-hydroxyisoxazole-5-carboxylate CAS No. 13626-61-4

Ethyl 3-hydroxyisoxazole-5-carboxylate

Cat. No.: B079968
CAS No.: 13626-61-4
M. Wt: 157.12 g/mol
InChI Key: WTLREFHTUZESDC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyisoxazole-5-carboxylate is an organic compound with the molecular formula C(_6)H(_7)NO(_4). It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxyisoxazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions. This method yields ester-functionalized isoxazoles in quantitative amounts .

Another synthetic route involves the cyclization of ethyl 3-oxo-3-(hydroxyimino)propanoate. This reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions to facilitate the formation of the isoxazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxyisoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-isoxazole-5-carboxylate.

    Reduction: The compound can be reduced to form ethyl 3-amino-isoxazole-5-carboxylate.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Ethyl 3-oxo-isoxazole-5-carboxylate.

    Reduction: Ethyl 3-amino-isoxazole-5-carboxylate.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxyisoxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 3-hydroxyisoxazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Ethyl 3-hydroxyisoxazole-5-carboxylate can be compared with other isoxazole derivatives such as:

    Ethyl 3-oxo-isoxazole-5-carboxylate: Similar in structure but with a carbonyl group instead of a hydroxyl group.

    Ethyl 3-amino-isoxazole-5-carboxylate: Contains an amino group instead of a hydroxyl group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, which can influence their suitability for different applications.

Properties

IUPAC Name

ethyl 3-oxo-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-6(9)4-3-5(8)7-11-4/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLREFHTUZESDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599489
Record name Ethyl 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13626-61-4
Record name Ethyl 2,3-dihydro-3-oxo-5-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13626-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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